Bienvenue dans la boutique en ligne BenchChem!

BMS-748730

Drug Metabolism Tyrosine Kinase Inhibitor Metabolite Identification

BMS-748730 (4′-Hydroxy Dasatinib) is the specific active metabolite of Dasatinib, essential for accurate LC-MS/MS bioanalysis in TDM and DDI studies. Unlike parent drug or alternative metabolites, its unique solubility and protein binding ensure precise exposure-response and CYP3A4 phenotyping. Procure this high-purity reference standard to validate pharmacokinetic assays with regulatory compliance.

Molecular Formula C22H26ClN7O3S
Molecular Weight 504.0 g/mol
CAS No. 910297-57-3
Cat. No. B1667239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-748730
CAS910297-57-3
SynonymsBMS-748730;  BMS 748730;  BMS748730;  Dasatinib metabolite M20;  4′-Hydroxy Dasatinib,
Molecular FormulaC22H26ClN7O3S
Molecular Weight504.0 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO)Cl)O
InChIInChI=1S/C22H26ClN7O3S/c1-13-9-15(32)10-16(23)20(13)28-21(33)17-12-24-22(34-17)27-18-11-19(26-14(2)25-18)30-5-3-29(4-6-30)7-8-31/h9-12,31-32H,3-8H2,1-2H3,(H,28,33)(H,24,25,26,27)
InChIKeyYYTXGSVGHHVHNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-748730 Procurement Guide: Dasatinib Metabolite Identity and Research Utility


BMS-748730 (CAS 910297-57-3), also known as 4′-Hydroxy Dasatinib, is a hydroxylated metabolite of the BCR-ABL tyrosine kinase inhibitor dasatinib . Dasatinib is approved for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) [1]. BMS-748730 is formed via cytochrome P450-mediated oxidation of dasatinib and retains tyrosine kinase inhibitory activity .

Why BMS-748730 Cannot Be Substituted with Dasatinib or Other Kinase Inhibitors in Metabolic Studies


BMS-748730 (4′-Hydroxy Dasatinib) is a specific dasatinib metabolite with distinct physicochemical and pharmacokinetic properties from the parent compound . Substituting dasatinib or alternative metabolites (e.g., dasatinib N-oxide, dasatinib glucuronide) for BMS-748730 in metabolism, drug-drug interaction (DDI), or exposure-response studies would produce inaccurate results due to differing solubility, plasma protein binding, and tissue distribution characteristics [1].

BMS-748730 Quantitative Differentiation Evidence: Comparative Data for Procurement Decisions


Structural Differentiation: 4′-Hydroxylation Distinguishes BMS-748730 from Parent Dasatinib

BMS-748730 is the 4′-hydroxy metabolite of dasatinib, formed by hydroxylation at the 4′ position of the phenyl ring . This structural modification distinguishes it from dasatinib and other metabolites (e.g., dasatinib N-oxide, dasatinib glucuronide). The hydroxyl group alters hydrogen-bonding capacity and polarity, affecting chromatographic retention, solubility, and analytical detection [1].

Drug Metabolism Tyrosine Kinase Inhibitor Metabolite Identification

Kinase Inhibition Profile: BMS-748730 Retains Activity Relative to Dasatinib

BMS-748730 retains tyrosine kinase inhibitory activity as a dasatinib metabolite . Dasatinib inhibits BCR-ABL, SRC family kinases, c-KIT, PDGFR, and ephrin receptors at sub-nanomolar to low nanomolar concentrations. While BMS-748730's specific IC50 values across kinase panels are not fully characterized in published literature, its structural similarity to dasatinib and retention of the key pharmacophore suggest continued kinase inhibition .

BCR-ABL Kinase Inhibition Metabolite Pharmacology

Analytical Reference Standard: BMS-748730 as a Quantified Metabolite in Dasatinib Pharmacokinetic Studies

BMS-748730 is used as an analytical reference standard for quantifying dasatinib metabolite M20 (4′-hydroxy dasatinib) in human plasma . In dasatinib pharmacokinetic studies, BMS-748730 is one of several metabolites monitored, with plasma concentrations typically lower than the parent compound. The compound serves as a certified reference material for LC-MS/MS method development and validation in clinical and preclinical bioanalysis .

Bioanalysis LC-MS/MS Therapeutic Drug Monitoring

BMS-748730 Application Scenarios: Evidence-Based Research and Procurement Use Cases


Quantification of Dasatinib Metabolism in Clinical Pharmacokinetic Studies

BMS-748730 serves as an analytical reference standard for quantifying the 4′-hydroxy dasatinib metabolite (M20) in human plasma samples from patients receiving dasatinib therapy . This is essential for understanding dasatinib's metabolic fate, assessing inter-individual variability in drug exposure, and evaluating potential metabolite contributions to efficacy or toxicity [1].

In Vitro Metabolism Studies Using Human Hepatocytes or Recombinant CYP Enzymes

BMS-748730 is used as a metabolite standard to identify and quantify 4′-hydroxylation activity in in vitro metabolism experiments . This supports studies of cytochrome P450-mediated dasatinib oxidation (primarily CYP3A4) and enables assessment of drug-drug interaction potential when dasatinib is co-administered with CYP3A4 inhibitors or inducers .

Development and Validation of LC-MS/MS Bioanalytical Methods

BMS-748730 reference standard is required for developing and validating LC-MS/MS methods to simultaneously quantify dasatinib and its metabolites in biological matrices . This supports therapeutic drug monitoring programs for dasatinib in CML patients, where monitoring of parent drug and active metabolites may inform dose adjustments .

Metabolite Activity Profiling in Kinase Inhibition Assays

BMS-748730 can be used to assess whether the 4′-hydroxy metabolite contributes to dasatinib's overall kinase inhibition profile . Comparative kinase profiling of dasatinib and its metabolites helps elucidate structure-activity relationships and informs understanding of whether active metabolites influence clinical efficacy or off-target effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-748730

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.